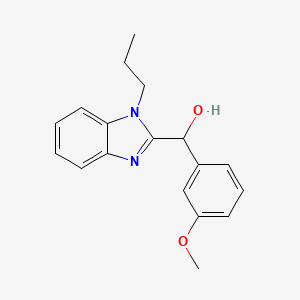![molecular formula C20H25N3O2 B4937040 N-[4-(dimethylamino)phenyl]-N'-(4-isopropylbenzyl)ethanediamide](/img/structure/B4937040.png)
N-[4-(dimethylamino)phenyl]-N'-(4-isopropylbenzyl)ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(dimethylamino)phenyl]-N'-(4-isopropylbenzyl)ethanediamide, also known as DIBAL-H, is a reducing agent commonly used in organic synthesis. It is a highly reactive and selective reducing agent that is commonly used in the reduction of esters, amides, and nitriles. DIBAL-H has been extensively studied for its use in organic synthesis, and its mechanism of action and biochemical and physiological effects have been well-documented.
Wirkmechanismus
The mechanism of action of N-[4-(dimethylamino)phenyl]-N'-(4-isopropylbenzyl)ethanediamide involves the transfer of a hydride ion (H-) to the carbonyl group of the substrate. This results in the formation of an aldehyde or alcohol, depending on the reaction conditions. The reaction is highly selective and can be used to selectively reduce one functional group in the presence of others.
Biochemical and Physiological Effects:
While N-[4-(dimethylamino)phenyl]-N'-(4-isopropylbenzyl)ethanediamide is primarily used in organic synthesis, it has also been studied for its biochemical and physiological effects. Studies have shown that N-[4-(dimethylamino)phenyl]-N'-(4-isopropylbenzyl)ethanediamide can induce apoptosis in cancer cells, and may have potential as an anticancer agent. Additionally, N-[4-(dimethylamino)phenyl]-N'-(4-isopropylbenzyl)ethanediamide has been shown to have neuroprotective effects, and may have potential as a treatment for neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of N-[4-(dimethylamino)phenyl]-N'-(4-isopropylbenzyl)ethanediamide is its high selectivity and reactivity. It is highly effective in reducing esters, amides, and nitriles, and can be used to selectively reduce one functional group in the presence of others. However, N-[4-(dimethylamino)phenyl]-N'-(4-isopropylbenzyl)ethanediamide is also highly reactive and must be handled with care. It can react violently with water and other protic solvents, and must be stored and handled in a dry, oxygen-free environment.
Zukünftige Richtungen
There are a number of potential future directions for research on N-[4-(dimethylamino)phenyl]-N'-(4-isopropylbenzyl)ethanediamide. One area of interest is the development of new synthetic methods that use N-[4-(dimethylamino)phenyl]-N'-(4-isopropylbenzyl)ethanediamide as a reducing agent. Additionally, there is potential for the use of N-[4-(dimethylamino)phenyl]-N'-(4-isopropylbenzyl)ethanediamide in the synthesis of new pharmaceuticals and agrochemicals. Finally, further research is needed to fully understand the biochemical and physiological effects of N-[4-(dimethylamino)phenyl]-N'-(4-isopropylbenzyl)ethanediamide, and its potential as a therapeutic agent for a variety of diseases.
Synthesemethoden
N-[4-(dimethylamino)phenyl]-N'-(4-isopropylbenzyl)ethanediamide is typically synthesized by reacting diisobutylaluminum hydride (DIBAL) with N,N-dimethylformamide (DMF) in the presence of a catalyst. The resulting product is a yellow-orange liquid that is highly reactive and must be handled with care.
Wissenschaftliche Forschungsanwendungen
N-[4-(dimethylamino)phenyl]-N'-(4-isopropylbenzyl)ethanediamide has a wide range of applications in scientific research, particularly in the field of organic synthesis. It is commonly used in the reduction of esters, amides, and nitriles, and has been shown to be highly effective in these applications. N-[4-(dimethylamino)phenyl]-N'-(4-isopropylbenzyl)ethanediamide has also been used in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and natural products.
Eigenschaften
IUPAC Name |
N'-[4-(dimethylamino)phenyl]-N-[(4-propan-2-ylphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-14(2)16-7-5-15(6-8-16)13-21-19(24)20(25)22-17-9-11-18(12-10-17)23(3)4/h5-12,14H,13H2,1-4H3,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKIUFXPKQVQRQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CNC(=O)C(=O)NC2=CC=C(C=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(dimethylamino)phenyl]-N'-[4-(propan-2-yl)benzyl]ethanediamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-naphthyloxy)acetamide](/img/structure/B4936964.png)
![({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B4936966.png)

![ethyl 4-[4-(3-iodobenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate](/img/structure/B4936978.png)
![4-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)benzoic acid](/img/structure/B4936997.png)
![1-({1-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-4-piperidinyl}methyl)-2-pyrrolidinone](/img/structure/B4936998.png)
![N-{2-[4-(4-nitrobenzoyl)-1-piperazinyl]ethyl}-N'-(1-phenylethyl)ethanediamide](/img/structure/B4937003.png)
![N-(5-chloro-2-methoxyphenyl)-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B4937021.png)
![N-[2-(tert-butylthio)ethyl]-3-(4-methoxyphenyl)acrylamide](/img/structure/B4937026.png)
![methyl 4-{[(2,5-dichlorophenyl)amino]carbonyl}-2-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B4937048.png)

![2,3,3-trichloro-1-methyl-2-propen-1-yl 6-{[(4-acetylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate](/img/structure/B4937060.png)
![N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-3,4-dimethoxybenzamide](/img/structure/B4937068.png)